molecular formula C6H6FN B1330668 3-Fluoro-4-methylpyridine CAS No. 399-88-2

3-Fluoro-4-methylpyridine

Cat. No.: B1330668
CAS No.: 399-88-2
M. Wt: 111.12 g/mol
InChI Key: WZMOEPZZTTWDIA-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylpyridine is an organic compound with the molecular formula C6H6FN It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a methyl group at the fourth position of the pyridine ring

Scientific Research Applications

3-Fluoro-4-methylpyridine has diverse applications in scientific research:

Safety and Hazards

3-Fluoro-4-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with fluoromethane under catalytic conditions. Another method includes the use of hydrogen fluoride as a fluorinating agent in the presence of a catalyst. The reaction typically requires controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using scalable methods that ensure high yield and purity. The process often involves the use of continuous flow reactors and advanced fluorination techniques to achieve efficient production. Safety measures are crucial due to the toxic and corrosive nature of some reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to 3-fluoro-4-methylpiperidine.

    Substitution: It participates in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    3-Fluoropyridine: Lacks the methyl group, making it less hydrophobic.

    4-Fluoropyridine: Fluorine is at the fourth position, altering its electronic properties.

    3-Methylpyridine: Lacks the fluorine atom, resulting in different reactivity.

Uniqueness: 3-Fluoro-4-methylpyridine is unique due to the combined presence of both fluorine and methyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various functionalized compounds .

Properties

IUPAC Name

3-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOEPZZTTWDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323076
Record name 3-Fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-88-2
Record name 3-Fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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